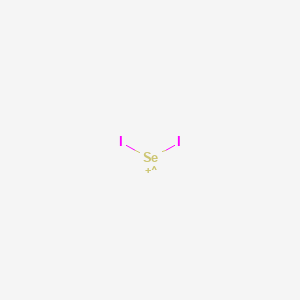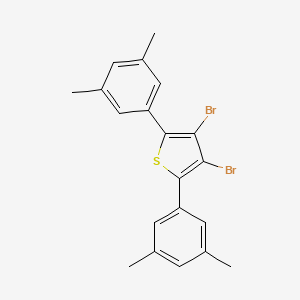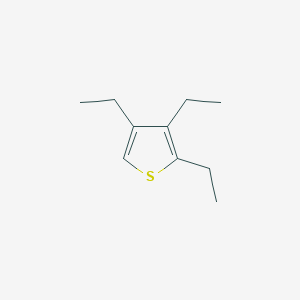
(Cyclobut-1-en-1-yl)(triphenyl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Cyclobut-1-en-1-yl)(triphenyl)silane is a chemical compound that features a cyclobutene ring attached to a silicon atom, which is further bonded to three phenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclobut-1-en-1-yl)(triphenyl)silane typically involves the reaction of cyclobutene with triphenylsilane under specific conditions. One common method is the hydrosilylation reaction, where a silicon-hydrogen bond is added across the carbon-carbon double bond of cyclobutene. This reaction is often catalyzed by transition metals such as platinum or rhodium to achieve high yields and selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the hydrosilylation reaction under controlled conditions to ensure consistent product quality and yield. Industrial processes would also focus on optimizing reaction parameters such as temperature, pressure, and catalyst concentration to maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
(Cyclobut-1-en-1-yl)(triphenyl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The phenyl groups attached to the silicon atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield silanols, while reduction can produce various silanes. Substitution reactions can result in a wide range of organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
(Cyclobut-1-en-1-yl)(triphenyl)silane has several applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or mechanical characteristics.
Biology and Medicine: While direct applications in biology and medicine are limited, derivatives of this compound may have potential as bioactive compounds or in drug delivery systems.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of advanced materials.
Wirkmechanismus
The mechanism of action of (Cyclobut-1-en-1-yl)(triphenyl)silane in chemical reactions typically involves the interaction of the silicon atom with various reagents. The silicon atom’s ability to form stable bonds with both carbon and other elements allows for a wide range of chemical transformations. The cyclobutene ring can also participate in reactions, adding to the compound’s versatility.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclobutyl(trimethyl)silane: Similar structure but with trimethylsilyl groups instead of triphenylsilyl groups.
Cyclobutyl(diphenyl)silane: Contains diphenylsilyl groups instead of triphenylsilyl groups.
Cyclobutyl(methyl)phenylsilane: Features a combination of methyl and phenyl groups attached to the silicon atom.
Uniqueness
(Cyclobut-1-en-1-yl)(triphenyl)silane is unique due to the presence of the cyclobutene ring and the triphenylsilyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.
Eigenschaften
CAS-Nummer |
922189-86-4 |
|---|---|
Molekularformel |
C22H20Si |
Molekulargewicht |
312.5 g/mol |
IUPAC-Name |
cyclobuten-1-yl(triphenyl)silane |
InChI |
InChI=1S/C22H20Si/c1-4-11-19(12-5-1)23(22-17-10-18-22,20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-17H,10,18H2 |
InChI-Schlüssel |
BMUYIMFGWRDZPU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[Bis(4-fluorophenyl)amino]benzaldehyde](/img/structure/B14191737.png)
![Trifluoroacetic acid--1-[2-(cyclopropylmethoxy)phenyl]methanamine (1/1)](/img/structure/B14191741.png)
![(6-Chloro-1H-indol-3-yl)[4-(2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B14191755.png)
![2-[(4-Chlorophenyl)carbamoyl]pentanoic acid](/img/structure/B14191758.png)



![1-[4-(Piperidin-1-yl)-1H-pyrrol-2-yl]pent-4-en-1-one](/img/structure/B14191779.png)

![1-[(1S,2R)-2-cyclopropyloxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B14191792.png)
![2-Iodo-6-methyl-2,3-dihydro-1H-pyrano[2,3-c]quinolin-5(6H)-one](/img/structure/B14191799.png)


